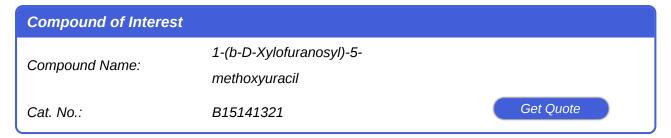


An In-depth Technical Guide to 1-(β-D-Xylofuranosyl)-5-methoxyuracil

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(β-D-Xylofuranosyl)-5-methoxyuracil is a synthetic nucleoside analog belonging to the pyrimidine family. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural similarity to other xylofuranosyl and 5-substituted uracil derivatives suggests significant potential in the fields of antiviral and anticancer research. This guide provides a comprehensive overview of its presumed chemical properties, potential biological activities, and plausible mechanisms of action based on data from closely related compounds. The information herein is intended to serve as a foundational resource for researchers initiating studies on this specific analog, offering insights into its synthesis, potential therapeutic applications, and relevant experimental methodologies.

Chemical Identity and Properties

Based on the analysis of related compounds such as 1-(β -D-Xylofuranosyl)-5-methyluracil and other uracil analogs, the fundamental properties of 1-(β -D-Xylofuranosyl)-5-methoxyuracil can be predicted.

Table 1: Predicted Physicochemical Properties



Property	Predicted Value	Basis for Prediction
Molecular Formula	C10H14N2O7	Based on the addition of a methoxy group to the uracil base of 1-(β-D-Xylofuranosyl)uracil.
Molecular Weight	~274.23 g/mol	Calculated from the predicted molecular formula.
CAS Number	Not available	Not found in public databases, suggesting it may be a novel compound.
Appearance	White to off-white crystalline solid	Typical appearance for similar nucleoside analogs.
Solubility	Soluble in water, DMSO, and methanol	Common solubility profile for polar nucleoside analogs.
Hydrogen Bond Donors	4	Derived from the hydroxyl groups and the N-H group of the uracil ring.
Hydrogen Bond Acceptors	7	Derived from the oxygen atoms in the furanose ring, methoxy group, and carbonyl groups of the uracil ring.

Potential Biological Activity and Mechanism of Action

The biological activity of nucleoside analogs is often attributed to their ability to interfere with nucleic acid synthesis and other cellular processes. The structural features of 1-(β -D-Xylofuranosyl)-5-methoxyuracil suggest potential as both an antiviral and an anticancer agent.

Antiviral Activity







Many uracil analogs exhibit antiviral properties by acting as chain terminators during viral replication. The xylofuranosyl sugar moiety, an isomer of the natural ribose, can be recognized by viral polymerases. Following intracellular phosphorylation to its triphosphate form, the analog can be incorporated into the growing viral DNA or RNA chain. The altered stereochemistry of the xylose sugar, particularly at the 2' and 3' positions, can prevent the formation of the subsequent phosphodiester bond, thereby terminating replication.

The 5-methoxy substitution on the uracil base may also influence the compound's interaction with viral enzymes, potentially enhancing its specificity or potency against certain viruses, such as Herpes Simplex Virus (HSV) or Human Immunodeficiency Virus (HIV).

Anticancer Activity

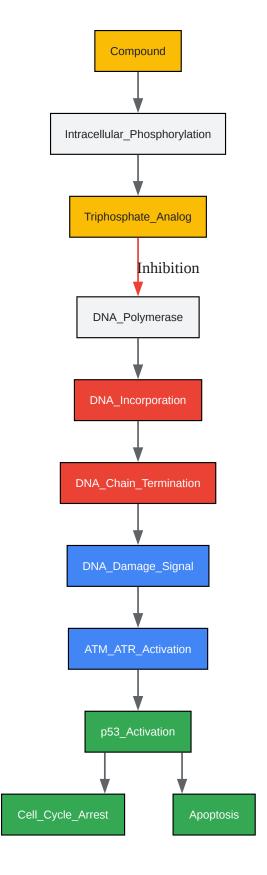
The anticancer potential of nucleoside analogs often stems from their ability to inhibit DNA synthesis and induce apoptosis in rapidly dividing cancer cells. Purine and pyrimidine analogs are known to have broad antitumor activity.[1] Similar to its antiviral mechanism, 1-(β-D-Xylofuranosyl)-5-methoxyuracil, upon conversion to its triphosphate derivative, could act as a competitive inhibitor of cellular DNA polymerases. Its incorporation into the DNA of cancer cells would lead to chain termination, cell cycle arrest, and ultimately, apoptosis.

The mechanism of action for related uracil analogs often involves the inhibition of key enzymes involved in nucleotide metabolism, such as thymidylate synthase. While 5-fluorouracil is a well-known inhibitor of this enzyme, the 5-methoxy group may confer a different or additional mode of action.

Predicted Signaling Pathway Involvement

The primary signaling pathway likely affected by this compound is the DNA damage response pathway. Incorporation of the analog into DNA would trigger cellular stress signals, leading to the activation of proteins such as ATM and ATR. These kinases would then phosphorylate a cascade of downstream targets, including p53 and Chk1/Chk2, leading to cell cycle arrest and apoptosis.





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Caption: Predicted mechanism of action leading to apoptosis.

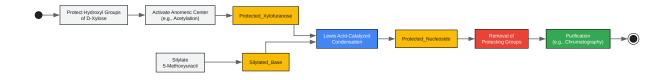


Experimental Protocols

Detailed experimental protocols for 1-(β -D-Xylofuranosyl)-5-methoxyuracil are not available. However, established methodologies for the synthesis and evaluation of similar nucleoside analogs can be adapted.

Proposed Synthesis

A plausible synthetic route would involve the condensation of a protected xylofuranose derivative with silylated 5-methoxyuracil. This is a common and effective method for the formation of N-glycosidic bonds in nucleoside synthesis.



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Caption: A generalized workflow for nucleoside synthesis.

Detailed Steps:

- Protection of D-Xylose: The hydroxyl groups of D-xylose are protected, for instance, by acetylation, to prevent side reactions.
- Activation of the Anomeric Center: The anomeric hydroxyl group is typically converted to a better leaving group, such as an acetate, to facilitate the subsequent condensation reaction.
- Silylation of 5-Methoxyuracil: 5-Methoxyuracil is treated with a silylating agent, such as hexamethyldisilazane (HMDS), to increase its solubility in organic solvents and activate it for the glycosylation reaction.



- Condensation: The protected xylofuranose and silylated 5-methoxyuracil are reacted in the presence of a Lewis acid catalyst (e.g., SnCl4 or TMSOTf) to form the N-glycosidic bond.
- Deprotection: The protecting groups on the sugar moiety are removed under appropriate conditions (e.g., methanolic ammonia for acetyl groups).
- Purification: The final product is purified using techniques such as column chromatography or recrystallization.

In Vitro Antiviral Assay

To evaluate the antiviral activity, a plaque reduction assay or a yield reduction assay can be employed.

- Cell Culture: A suitable host cell line (e.g., Vero cells for HSV) is cultured in appropriate media.
- Infection: Confluent cell monolayers are infected with a known titer of the target virus.
- Treatment: After a brief adsorption period, the viral inoculum is removed, and the cells are overlaid with media containing various concentrations of 1-(β-D-Xylofuranosyl)-5methoxyuracil.
- Incubation: The plates are incubated for a period sufficient for viral replication and plaque formation.
- Quantification: Plaques are stained and counted. The concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.
- Cytotoxicity Assay: A parallel assay (e.g., MTT or XTT assay) is performed on uninfected cells to determine the 50% cytotoxic concentration (CC50) of the compound.
- Selectivity Index (SI): The SI is calculated as the ratio of CC50 to EC50. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.

In Vitro Anticancer Assay



The antiproliferative activity against cancer cell lines can be assessed using a standard MTT assay.

- Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates and allowed to attach overnight.
- Treatment: The cells are treated with a range of concentrations of 1-(β-D-Xylofuranosyl)-5-methoxyuracil and incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
- Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Data Presentation

As specific experimental data for 1-(β -D-Xylofuranosyl)-5-methoxyuracil is unavailable, the following tables present hypothetical yet plausible data based on the activities of related nucleoside analogs. These tables are for illustrative purposes to guide future experimental design.

Table 2: Hypothetical Antiviral Activity

Virus	Cell Line	EC50 (µM)	CC50 (µM)	Selectivity Index (SI)
HSV-1	Vero	2.5	>100	>40
HSV-2	Vero	5.1	>100	>19.6
HIV-1	MT-4	10.2	>100	>9.8
Influenza A	MDCK	>50	>100	-



Table 3: Hypothetical Anticancer Activity

Cell Line	Cancer Type	IC50 (μM)
HeLa	Cervical Cancer	15.8
MCF-7	Breast Cancer	22.4
A549	Lung Cancer	35.1
HCT116	Colon Cancer	18.9

Conclusion and Future Directions

1-(β -D-Xylofuranosyl)-5-methoxyuracil represents a promising yet underexplored nucleoside analog. Based on the extensive research on related compounds, it is rational to predict that this molecule possesses significant potential as an antiviral and/or anticancer agent. The proposed mechanisms of action, centered on the inhibition of nucleic acid synthesis, provide a solid foundation for future investigations.

Future research should focus on:

- Chemical Synthesis and Characterization: The development of an efficient and scalable synthesis protocol is the first critical step. Comprehensive characterization using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography) is essential to confirm its structure and purity.
- In-depth Biological Evaluation: Systematic screening against a broad panel of viruses and cancer cell lines is necessary to identify its primary therapeutic potential.
- Mechanism of Action Studies: Elucidating the precise molecular targets and pathways
 affected by this compound will be crucial for its further development. This includes studies on
 its interaction with viral and cellular polymerases, as well as its effects on cell cycle
 regulation and apoptosis.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs with modifications at the 5-position of the uracil ring or at various positions of the



xylofuranose moiety could lead to the discovery of compounds with improved potency and selectivity.

This technical guide serves as a starting point for the scientific community to explore the therapeutic potential of $1-(\beta-D-Xylofuranosyl)-5$ -methoxyuracil, a molecule that holds promise for the development of new treatments for viral infections and cancer.

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References

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